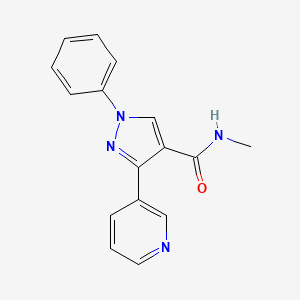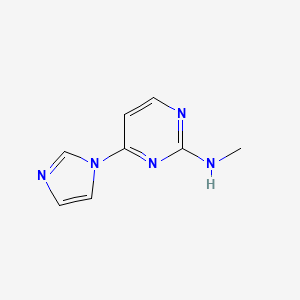
N-(4-bromo-2-fluorophenyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)furan-3-carboxamide, commonly known as BFF, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicinal chemistry, biochemistry, and pharmacology. BFF is a heterocyclic compound that contains a furan ring and a carboxamide group, which makes it a versatile molecule for synthesizing different derivatives.
Mecanismo De Acción
The exact mechanism of action of BFF is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors involved in various cellular pathways. For instance, BFF has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. BFF has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
BFF has been shown to have diverse biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. BFF has also been reported to have antioxidant properties and can scavenge free radicals, which are implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFF has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, BFF has some limitations, such as its low solubility in water and limited availability, which can hinder its use in some experiments.
Direcciones Futuras
There are several future directions for BFF research, including the development of new derivatives with enhanced activity and specificity towards specific targets. Moreover, the use of BFF in combination with other drugs or therapies could potentiate its effects and reduce its limitations. Further studies are also needed to elucidate the exact mechanism of action of BFF and its potential use in different diseases.
In conclusion, BFF is a promising chemical compound that has shown significant potential in various fields, including medicinal chemistry, biochemistry, and pharmacology. BFF has diverse biochemical and physiological effects and has been extensively studied for its potential use as a drug candidate for various diseases. Further research is needed to fully understand its mechanism of action and potential use in different diseases.
Métodos De Síntesis
The synthesis of BFF involves a multi-step process that starts with the preparation of 4-bromo-2-fluoroaniline, which is then coupled with furan-3-carboxylic acid using a coupling agent such as EDCI or DCC to obtain BFF. This method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
BFF has been extensively studied for its potential use as a drug candidate for various diseases such as cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of BFF against different cancer cell lines, including breast, lung, and colon cancer cells. BFF has also shown promising results in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, BFF has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO2/c12-8-1-2-10(9(13)5-8)14-11(15)7-3-4-16-6-7/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJXNPQQZKLBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B7465170.png)

![1-[1-(4-Fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7465186.png)


![5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B7465206.png)



![3-(dimethylamino)-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465248.png)